molecular formula C16H15NO3 B171068 2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid CAS No. 19368-17-3

2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid

Cat. No. B171068
CAS RN: 19368-17-3
M. Wt: 269.29 g/mol
InChI Key: SRYUZDZUEQZHOL-UHFFFAOYSA-N
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Description

“2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid” is a chemical compound . The molecule contains a total of 36 bonds, including 21 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aromatic), and 1 hydroxyl group .


Synthesis Analysis

The compound can be synthesized using phthalic anhydride with o-aminophenol, o-anisidine, and o-chloroaniline . The synthesis process involves mixing phthalic anhydride and ortho-substituted aniline .


Molecular Structure Analysis

The molecular formula of the compound is C16H15NO3 . It contains a total of 36 bonds, including 21 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aromatic), and 1 hydroxyl group .

Scientific Research Applications

Antituberculosis Activity

Organotin(IV) complexes, including derivatives of benzoic acid such as 2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid, have been scrutinized for their antituberculosis activity against Mycobacterium tuberculosis H37Rv. These studies reveal that the antituberculosis activity of these complexes is influenced by the nature of the ligand environment, organic groups attached to the tin, compound structure, and potential mechanism of action. Triorganotin(IV) complexes, in particular, have shown superior antituberculosis activity compared to diorganotin(IV) complexes, which may be attributed to the decreased toxicity associated with the organic ligand in these compounds (Iqbal, Ali, & Shahzadi, 2015).

Gut Function Regulation

Benzoic acid and its derivatives, by virtue of their antibacterial and antifungal preservative properties, are widely used in foods and feeds. Recent studies suggest that appropriate levels of benzoic acid might improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota in piglets and porcine intestinal epithelial cells. However, excess administration could potentially damage gut health (Mao, Yang, Chen, Yu, & He, 2019).

Pharmacokinetics and Toxicity

Physiologically-based pharmacokinetic (PBPK) models for benzoic acid across species (rats, guinea pigs, and humans) have been developed to understand the metabolic and dosimetric variations. These models help in assessing the internal exposures corresponding to different dosing schemes, providing insights into reducing the pharmacokinetic component of the interspecies uncertainty factor associated with dietary exposures to benzoates (Hoffman & Hanneman, 2017).

Antioxidant, Microbiological, and Cytotoxic Activity

The structure-related activity of natural carboxylic acids, including benzoic acid derivatives, has been reviewed for their antioxidant, antimicrobial, and cytotoxic activities. The arrangement in a logic sequence based on the increasing number of hydroxyl groups and conjugated bonds has revealed correlations between structure and bioactivity. Rosmarinic acid exhibited the highest antioxidant activity, with a sequence of decreasing activity as follows: RA > CFA ~ ChA > p-CA > CinA > BA (Godlewska-Żyłkiewicz et al., 2020).

Alternative Drug Development

A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA) due to its promising COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity. This highlights the ongoing efforts in developing new drugs with enhanced benefits and reduced adverse effects (Tjahjono et al., 2022).

properties

IUPAC Name

2-[(2,5-dimethylphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYUZDZUEQZHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304129
Record name 2-[(2,5-dimethylphenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid

CAS RN

19368-17-3
Record name NSC164307
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164307
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2,5-dimethylphenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',5'-DIMETHYLPHTHALANILIC ACID
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